(4-(Trifluoromethyl)benzyl)boronic acid
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Overview
Description
{[4-(trifluoromethyl)phenyl]methyl boronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[4-(trifluoromethyl)phenyl]methyl boronic acid} typically involves the reaction of 4-(trifluoromethyl)benzyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the boronic acid product.
Industrial Production Methods: While specific industrial production methods for {[4-(trifluoromethyl)phenyl]methyl boronic acid} are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: {[4-(trifluoromethyl)phenyl]methyl boronic acid} can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, where it reacts with halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry: In organic synthesis, {[4-(trifluoromethyl)phenyl]methyl boronic acid} is used as a building block for the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine: The compound is explored for its potential in drug discovery and development
Industry: In materials science, {[4-(trifluoromethyl)phenyl]methyl boronic acid} is used in the development of advanced materials, including polymers and electronic materials, due to its ability to introduce fluorinated groups that can modify the properties of the final product.
Mechanism of Action
The mechanism by which {[4-(trifluoromethyl)phenyl]methyl boronic acid} exerts its effects is primarily through its reactivity as a boronic acid. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of reactions.
Comparison with Similar Compounds
- 4-(trifluoromethyl)phenylboronic acid
- 4-(trifluoromethyl)phenylmethanol
- 4-(trifluoromethyl)phenylamine
Uniqueness: What sets {[4-(trifluoromethyl)phenyl]methyl boronic acid} apart from similar compounds is the presence of both the trifluoromethyl group and the boronic acid functional group. This combination provides unique reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H8BF3O2 |
---|---|
Molecular Weight |
203.96 g/mol |
IUPAC Name |
[4-(trifluoromethyl)phenyl]methylboronic acid |
InChI |
InChI=1S/C8H8BF3O2/c10-8(11,12)7-3-1-6(2-4-7)5-9(13)14/h1-4,13-14H,5H2 |
InChI Key |
INVVIEZKXOTMIE-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC=C(C=C1)C(F)(F)F)(O)O |
Origin of Product |
United States |
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